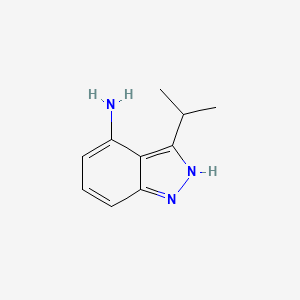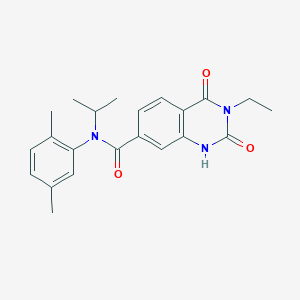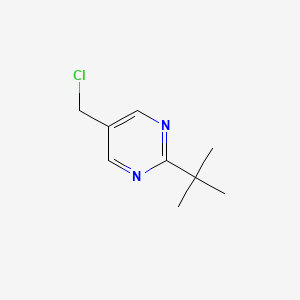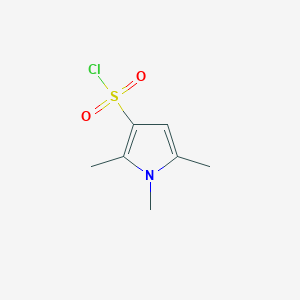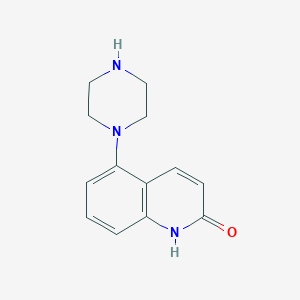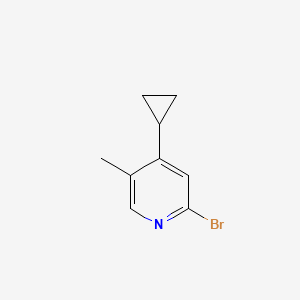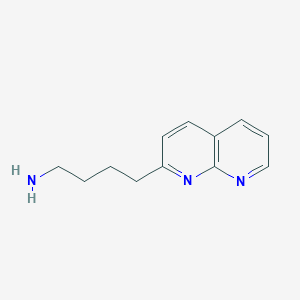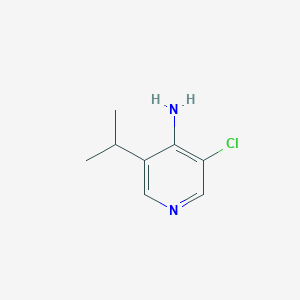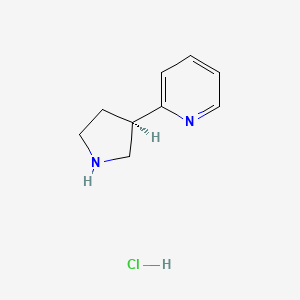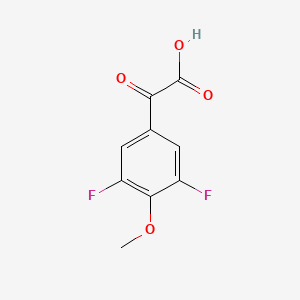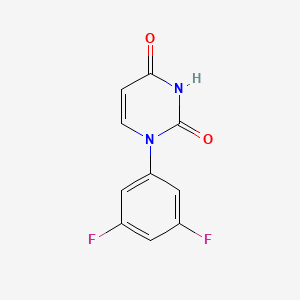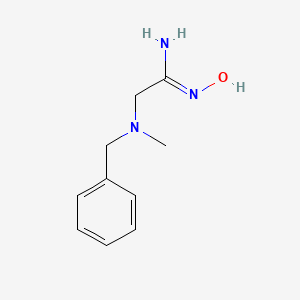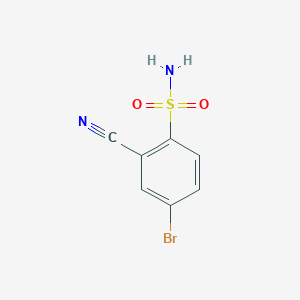
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens makes it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzene derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where one halogen atom is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Cross-Coupling: Palladium catalysts, along with boronic acids or organozinc reagents, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is utilized in the synthesis of potential drug candidates and diagnostic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene is unique due to the presence of four different halogen atoms on the benzene ring. This unique combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H4BrClFI |
|---|---|
Poids moléculaire |
349.36 g/mol |
Nom IUPAC |
5-bromo-2-(chloromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 |
Clé InChI |
JKXFZYCPEUSAFI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CCl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


